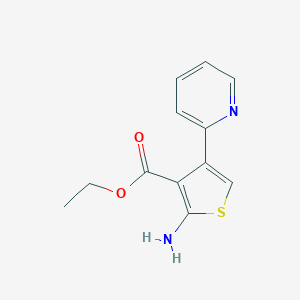

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-nitropyridine with ethyl thioglycolate in the presence of a base can yield the desired thiophene derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

化学反应分析

Types of Reactions

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.

科学研究应用

Medicinal Chemistry

Biological Activities:

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has been investigated for its diverse pharmacological properties, including:

- Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its effectiveness against human breast cancer cells, demonstrating significant inhibitory effects on cell proliferation.

- Antimicrobial Properties: The compound has also shown potential as an antimicrobial agent, effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study:

A recent study evaluated the compound's cytotoxicity against six human cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

Materials Science

Corrosion Inhibition:

this compound is being explored as a corrosion inhibitor for metals. Its ability to form a protective layer on metal surfaces prevents electrochemical reactions that lead to corrosion.

Methods of Application:

Researchers conduct experiments by immersing metal samples coated with the compound in corrosive solutions. Techniques such as electrochemical impedance spectroscopy (EIS) are employed to assess the inhibition efficiency. Results have shown that this compound can significantly enhance the longevity of metal components in industrial applications.

Organic Electronics

Role in Semiconductors:

The compound is crucial in developing organic semiconductors used in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated structure allows for efficient charge transport, making it suitable for electronic applications.

Research Findings:

Studies have demonstrated that thin films of this compound exhibit high charge mobility and stability under operational conditions. Techniques like UV-Vis spectroscopy and field-effect transistor measurements reveal its potential for practical device applications .

作用机制

The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The exact pathways and targets can vary depending on the specific biological context.

相似化合物的比较

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate can be compared with other thiophene derivatives:

Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar structure but with a different position of the pyridinyl group, leading to different biological activities.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridinyl group but have a pyrimidine ring instead of a thiophene ring, resulting in different pharmacological profiles.

Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings and are used for their anti-inflammatory and anesthetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2S and a molecular weight of approximately 248.3 g/mol. The compound features a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, which contribute to its biological properties and synthetic versatility.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Various studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against multiple cancer cell lines, including breast and liver cancer cells. The compound's IC50 values range from 23.2 to 49.9 μM, indicating moderate to high potency .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against both bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) around 9.17 μM .

- Anticonvulsant Activity : Preliminary studies suggest that this compound may also possess anticonvulsant properties, although further research is needed to confirm these effects .

The mechanism of action of this compound involves interactions with various biological targets:

- Binding Affinity : Interaction studies have highlighted the compound's binding affinity to specific proteins involved in cancer progression and inflammation, suggesting a multifaceted mechanism of action that may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Biochemical Pathways : The compound is involved in several biochemical pathways, contributing to its diverse pharmacological effects. It participates in the synthesis of new derivatives that enhance its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Similar thiophene and pyridine rings | Moderate anticancer activity |

| Ethyl 2-amino-thiophene-3-carboxylate | Lacks pyridine moiety | Broader range of biological activity |

| 5-Amino-thiophene-3-carboxylic acid | Contains an amino group | Different solubility profile; less potent |

| Pyridine derivatives with carboxylic acids | Varying functional groups | Diverse biological activities based on substituents |

This table illustrates the distinct structural features of this compound that contribute to its specific biological activities and potential applications in drug development.

Case Studies

- Antitumor Efficacy Study : A study conducted on human liver carcinoma cell lines (HepG2) revealed that this compound exhibited significant cytotoxicity, leading to reduced cell viability at concentrations as low as 25 μM .

- Anti-inflammatory Assessment : In vivo models demonstrated that the compound effectively reduced inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .

属性

IUPAC Name |

ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIKRZRPHMCSNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。